molecular formula C6H9N3 B1313814 N3-Methylpyridine-2,3-diamine CAS No. 56291-51-1

N3-Methylpyridine-2,3-diamine

Cat. No. B1313814
CAS RN: 56291-51-1
M. Wt: 123.16 g/mol
InChI Key: TZRRONMICPMDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N3-Methylpyridine-2,3-diamine” is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “N3-Methylpyridine-2,3-diamine” involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . The nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of “N3-Methylpyridine-2,3-diamine” is represented by the linear formula C6H9N3 .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO – in water, 3-nitropyri- 3 dine is obtained (77 % yield) .


Physical And Chemical Properties Analysis

“N3-Methylpyridine-2,3-diamine” is a solid at room temperature . It has a molecular weight of 123.16 . It should be stored in a dark place, in an inert atmosphere .

Scientific Research Applications

Crystal Structure Analysis

N3-Methylpyridine-2,3-diamine compounds have been studied for their crystal structures. For example, Stöger et al. (2014) analyzed the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, revealing interesting aspects of its planarity and atomic displacements, which are important for understanding molecular interactions and properties (Stöger et al., 2014).

Synthesis and Characterization

Tonzetich et al. (2005) discussed the synthesis and characterization of complexes containing a C2-Symmetric Diaminobinaphthyl Dipyridine Ligand, which includes structures related to N3-Methylpyridine-2,3-diamine. Their study provides insights into the chemical properties and potential applications of these complexes (Tonzetich et al., 2005).

Industrial Applications

Sang et al. (2020) explored the use of 3-methylpyridine-N-oxide, an intermediate in the synthesis of imidacloprid and acetamiprid, which are important in nicotine insecticides production. Their research focused on a safer and more efficient production method, highlighting the industrial significance of derivatives of N3-Methylpyridine-2,3-diamine (Sang et al., 2020).

Coordination Chemistry

The study of coordination chemistry involving N3-Methylpyridine-2,3-diamine derivatives is significant. Drew et al. (1978) researched rhenium(III) carbonyl complexes involving similar diamines, contributing to the understanding of coordination environments and potential applications in catalysis and material science (Drew et al., 1978).

Biological Activity

Michalson & Szmuszkovicz (1989) reviewed the biological activity of compounds with the 1,2-diamine functionality, which includes derivatives of N3-Methylpyridine-2,3-diamine. These compounds find applications in various pharmaceuticals, highlighting their medicinal significance (Michalson & Szmuszkovicz, 1989).

Spectroscopy and Quantum Chemical Calculations

Bryndal et al. (2019) conducted a study on the crystal structure, vibrational and optical properties of 2-N-methylamino-3-methylpyridine N-oxide, a compound related to N3-Methylpyridine-2,3-diamine. They combined experimental and theoretical approaches, including DFT quantum chemical calculations, to understand the physicochemical properties of the compound (Bryndal et al., 2019).

Safety And Hazards

“N3-Methylpyridine-2,3-diamine” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

3-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRRONMICPMDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481857
Record name N3-Methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-Methylpyridine-2,3-diamine

CAS RN

56291-51-1
Record name N3-Methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-N-methylpyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of N-benzyl-N-methyl-2-nitropyridin-3-amine (2.6 g) and 10% Pd—C (0.569 g) in EtOH (50 mL) was hydrogenated under balloon pressure at room temperature over weekend. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give N3-methylpyridine-2,3-diamine (1.14 g) as pale yellow oil.
Name
N-benzyl-N-methyl-2-nitropyridin-3-amine
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.569 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N3-Methylpyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
N3-Methylpyridine-2,3-diamine
Reactant of Route 3
N3-Methylpyridine-2,3-diamine
Reactant of Route 4
Reactant of Route 4
N3-Methylpyridine-2,3-diamine
Reactant of Route 5
N3-Methylpyridine-2,3-diamine
Reactant of Route 6
Reactant of Route 6
N3-Methylpyridine-2,3-diamine

Citations

For This Compound
2
Citations
G Tran, D Confair, KD Hesp, V Mascitti… - The Journal of organic …, 2017 - ACS Publications
Herein, we report a Rh(I)/bisphosphine/K 3 PO 4 catalytic system allowing for the first time the selective branched C–H alkylation of benzimidazoles with Michael acceptors. Branched …
Number of citations: 28 pubs.acs.org
JY Choi, MS Plummer, J Starr… - Journal of medicinal …, 2012 - ACS Publications
Thymidylate kinase (TMK) is a potential chemotherapeutic target because it is directly involved in the synthesis of an essential component, thymidine triphosphate, in DNA replication. …
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.